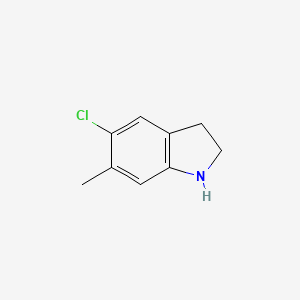

5-Chloro-6-methylindoline

Description

Significance of Indoline (B122111) Core Structures in Contemporary Organic Synthesis

Indoline derivatives are recognized as a fundamental and ubiquitous class of nitrogen-containing heterocycles that play a crucial role in modern synthetic chemistry. bohrium.com Their structural framework is a recurring motif in a vast array of alkaloid natural products, pharmaceutical molecules, and functional materials. bohrium.com The indole (B1671886) nucleus is considered a "privileged" scaffold in medicinal chemistry, meaning it can bind to multiple receptors and enzymes with high affinity, thus serving as a versatile template for drug discovery. rsc.orgchim.it

The development of novel and efficient synthetic routes to construct indoline skeletons has been a major focus of research for decades. bohrium.com The ability to functionalize the indoline core at various positions allows for the creation of diverse molecular architectures with a wide range of biological activities. chim.itrsc.org This structural versatility makes indoline derivatives invaluable intermediates in the synthesis of complex target molecules. bohrium.com

Overview of Substituted Indoline Derivatives in Chemical Research

The strategic placement of substituents on the indoline ring system dramatically influences the molecule's physical, chemical, and biological properties. cymitquimica.com This has led to extensive research into a wide variety of substituted indoline derivatives. For instance, modifications at the 3-position of the indole ring are particularly common due to the high electron density at this position, which makes it a prime site for electrophilic substitution. rsc.org The synthesis of 3-substituted indoles is a significant area of research as these compounds serve as building blocks for many natural products and biologically active molecules. magtech.com.cn

Furthermore, N-substituted indoline derivatives, including N-arylated and N-alkylated indoles, are also of great interest. organic-chemistry.org The development of methods for their synthesis, such as PIFA-mediated intramolecular cyclization, has expanded the toolkit available to organic chemists. organic-chemistry.org The diverse applications of substituted indoles are evident in their use as anticancer, anti-inflammatory, and antimicrobial agents, highlighting the importance of this class of compounds in medicinal chemistry. openmedicinalchemistryjournal.comnih.gov

Specific Academic and Research Interest in Halogenated and Alkylated Indoline Scaffolds

The introduction of halogen atoms and alkyl groups onto the indoline scaffold has proven to be a particularly fruitful strategy in chemical research. Halogenated indoles are prevalent in marine natural products and often exhibit enhanced biological activity. nih.gov The presence of a halogen, such as chlorine, can influence a compound's polarity, solubility, and its interactions with biological targets. cymitquimica.com The carbon-halogen bond is also a versatile synthetic handle, allowing for further functionalization through various cross-coupling reactions. researchgate.net

Similarly, alkylated indoles have demonstrated significant potential. The position and nature of the alkyl group can impact the molecule's steric and electronic properties, leading to altered biological activity. For example, research has shown that certain N-alkylated maleimides derived from indoles exhibit potent cytotoxicity against cancer cell lines. mdpi.com The combination of both halogen and alkyl substituents, as seen in 5-Chloro-6-methylindoline, presents a unique set of properties that are of considerable interest to researchers. The chlorine atom at the 5-position and the methyl group at the 6-position contribute to its distinct reactivity and potential for creating novel derivatives with enhanced biological properties. cymitquimica.com

Scope and Objectives for Advanced Research on this compound

While the broader classes of halogenated and alkylated indolines have been studied, the specific compound this compound represents a more focused area for advanced research. The primary objective of such research is to fully elucidate the chemical reactivity and synthetic potential of this particular scaffold. This includes exploring its utility as a building block in the synthesis of more complex heterocyclic compounds and potential drug candidates.

A key area of investigation would be the further functionalization of the this compound core. This could involve reactions at the nitrogen atom, the aromatic ring, or the saturated portion of the pyrrole (B145914) ring. Understanding how the existing chloro and methyl groups influence the regioselectivity and stereoselectivity of these reactions is a critical research goal.

Furthermore, there is a need to synthesize a library of derivatives based on the this compound scaffold and to evaluate their biological activities. This could lead to the discovery of new lead compounds for drug development in areas such as oncology, neuropharmacology, or infectious diseases. The unique substitution pattern of this compound may confer specific pharmacological profiles that are distinct from other substituted indolines.

Properties

IUPAC Name |

5-chloro-6-methyl-2,3-dihydro-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClN/c1-6-4-9-7(2-3-11-9)5-8(6)10/h4-5,11H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOISWFMWUILFBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(CCN2)C=C1Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801278531 | |

| Record name | 5-Chloro-2,3-dihydro-6-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801278531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162100-57-4 | |

| Record name | 5-Chloro-2,3-dihydro-6-methyl-1H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=162100-57-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-2,3-dihydro-6-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801278531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Chloro 6 Methylindoline and Analogous Indoline Frameworks

Established Approaches for Indoline (B122111) Ring System Construction

The foundational strategies for building the indoline ring system are centered on intramolecular cyclization reactions, which form the critical carbon-nitrogen bond that defines the five-membered heterocyclic ring.

The formation of the dihydroindole core, the central structural feature of indoline compounds, is achieved through several types of cyclization reactions. These methods differ in their precursors, reaction mechanisms, and the conditions required to effect the transformation.

A significant advancement in indoline synthesis is the development of the aza-Heck cyclization. nih.govnih.gov This method provides a powerful tool for preparing a wide array of indoline scaffolds. nih.gov The reaction typically utilizes N-hydroxy anilines, which are readily accessible from the corresponding nitroarenes, as electrophiles. nih.govnih.gov This approach is notable for its ability to produce indolines with pendant functionalities and complex ring structures, including those with fully substituted carbon atoms at the C2 position, which are otherwise challenging to synthesize. nih.govnih.gov The use of aniline (B41778) electrophiles and carbonate leaving groups in such a cyclization represents a key innovation in the field. nih.gov The reaction demonstrates broad functional group compatibility and tolerance for various alkene substitution patterns. nih.gov

A nickel-catalyzed enantioselective desymmetrizing aza-Heck cyclization of oxime esters has also been reported, which yields chiral 2-substituted-3,7a-dihydro-3aH-indoles under mild conditions. researchgate.net

Table 1: Key Features of Aza-Heck Cyclization for Indoline Synthesis

| Feature | Description | Source(s) |

|---|---|---|

| Electrophiles | N-hydroxy anilines, easily prepared from nitroarenes. | nih.gov, nih.gov |

| Catalyst | Typically Palladium-based. | nih.gov, udel.edu |

| Key Advantage | Allows for the synthesis of challenging indolines, including those with fully substituted C2 carbons. | nih.gov, nih.gov |

| Functional Groups | High tolerance for various functional groups. | nih.gov, researchgate.net |

| Chiral Synthesis | Ni-catalyzed enantioselective variants have been developed for chiral indolines. | researchgate.net |

Reductive cyclization represents a classic and versatile strategy for the synthesis of indole (B1671886) and indoline cores. A common approach involves the reduction of a nitro group followed by intramolecular cyclization. For instance, the palladium-catalyzed reductive cyclization of β-nitrostyrenes using carbon monoxide or a CO surrogate like phenyl formate (B1220265) can produce indoles, which can subsequently be reduced to indolines. mdpi.comunimi.it The choice of catalyst, such as a palladium/1,10-phenanthroline complex, is crucial for the efficiency of these reactions. mdpi.com

Another powerful method is the titanium trichloride (B1173362) (TiCl₃)-promoted reductive cyclization of ortho-nitrostyrenes. thieme-connect.com This method proceeds under mild, aqueous conditions and tolerates a variety of functional groups, providing good to excellent yields of the corresponding indoles. thieme-connect.com The mechanism is believed to involve the reduction of the nitro group to a nitroso intermediate, which then undergoes electrocyclization. thieme-connect.com

Nickel-catalyzed domino reductive cyclization of acrylamides with alkynyl bromides has also been developed for the rapid assembly of substituted 2,3-fused cyclopentannulated indolines. acs.org

Table 2: Examples of Reductive Cyclization Systems for Indole/Indoline Synthesis

| Substrate | Catalyst/Reducing Agent | Product Type | Source(s) |

|---|---|---|---|

| β-Nitrostyrenes | PdCl₂(CH₃CN)₂ + Phenanthroline / Phenyl Formate | Indoles | mdpi.com |

| β-Nitrostyrenes | Palladium Catalyst / Carbon Monoxide | 2- and 3-substituted Indoles | unimi.it |

| o-Nitrostyrenes | Aqueous TiCl₃ | Multifunctionalized Indoles | thieme-connect.com |

| Acrylamides and Alkynyl Bromides | Nickel Catalyst / Mn | 2,3-Fused Cyclopentannulated Indolines | acs.org |

Electrochemical methods offer a green and efficient alternative for constructing indoline ring systems. These reactions are often performed under mild, oxidant-free conditions. rsc.org An electrochemical approach for the cyclization of N-substituted indoles and related compounds has been developed to selectively construct indolines in an undivided cell. acs.org This method relies on the reductive dearomatization of nonactivated arenes, where an aryl radical generated electrochemically undergoes intramolecular addition to an aromatic ring. acs.org

Another electrochemical strategy involves the cyclization of 2-alkynylanilines to form 2-substituted indoles, induced by an electrochemically generated cyanomethyl anion. thieme-connect.com This process is noteworthy for avoiding the use of transition metals. thieme-connect.com Furthermore, electrochemical methods have been employed for more complex transformations, such as the trifluoromethylation-triggered cyclization of indole derivatives. nih.gov The development of electrochemical [3+2]/[4+2] cyclizations of N-methacryloylindoles provides a pathway to complex indole-fused polycyclics. rsc.orgrsc.org

Table 3: Overview of Electrochemical Cyclization Methods for Indoline and Indole Synthesis

| Substrate Type | Key Features | Product Type | Source(s) |

|---|---|---|---|

| N-substituted indoles | Reductive dearomatization via aryl radical cyclization in an undivided cell. | Indolines | acs.org |

| 2-Alkynylanilines | Cyclization induced by an electrochemically generated cyanomethyl anion; transition-metal-free. | 2-Substituted Indoles | thieme-connect.com |

| N-methacryloylindoles | Radical domino couplings in the presence of a Cp₂Fe catalyst. | Indole-fused Polycyclics | rsc.org, rsc.org |

Transition metal catalysis, particularly using palladium, is a cornerstone of modern organic synthesis and features prominently in the construction of indoline derivatives. These methods excel in forming specific carbon-heteroatom bonds with high efficiency and selectivity.

Palladium-catalyzed C-N bond formation is one of the most widely used transformations for synthesizing N-heterocycles, including indolines. nih.gov This approach is central to methods like the Buchwald-Hartwig amination. A general strategy for synthesizing N-functionalized C2-/C3-substituted indoles involves the intramolecular palladium-catalyzed C-N bond coupling of halo-aryl enamines. bohrium.com This method is scalable and tolerates a wide variety of substituents on both the amine and the aryl ring. bohrium.com

Catalyst systems often consist of a palladium source, such as Pd₂(dba)₃ or a RuPhos precatalyst, and a suitable phosphine (B1218219) ligand like t-Bu₃P•HBF₄ or RuPhos itself. bohrium.com The sequential transfer of two sulfonamides to internal alkenes, catalyzed by palladium, can lead to the formation of vicinal diamines and provides access to heterocyclic structures like bisindolines. nih.gov The development of these catalytic systems has been crucial for the synthesis of complex molecules, enabling C-N bond formation even between sterically hindered fragments. acs.org

These palladium-catalyzed cross-coupling reactions have been extended to 7-azaindole (B17877) systems, demonstrating the versatility of this chemistry for creating diverse heterocyclic scaffolds. beilstein-journals.org

Table 4: Selected Palladium Catalyst Systems for C-N Bond Formation in Indole/Indoline Synthesis

| Catalyst System (Palladium Source + Ligand) | Substrate Type | Key Application | Source(s) |

|---|---|---|---|

| RuPhos precatalyst / RuPhos | Halo-aryl enamines | Synthesis of N-functionalized C2-/C3-substituted indoles. | bohrium.com |

| Pd₂(dba)₃ / t-Bu₃P•HBF₄ | Halo-aryl enamines | Cyclization to form indole rings. | bohrium.com |

| Pd(OAc)₂ / Xantphos | N-substituted 4-bromo-7-azaindoles and amides/amines | C-N cross-coupling on azaindole scaffolds. | beilstein-journals.org |

| Not specified | Internal alkenes and sulfonamides | Construction of bisindolines and annelated indolines. | nih.gov |

Transition Metal-Catalyzed Syntheses of Indoline Derivatives

Copper-Catalyzed Cyclizations and Functionalizations

Copper catalysis has emerged as a cost-effective and versatile tool in organic synthesis for the formation of carbon-heteroatom bonds, making it highly relevant for the construction of indoline rings. nih.gov These methods often proceed via intramolecular C-H amination or cross-coupling reactions.

One prominent approach involves the intramolecular cyclization of ortho-alkylated anilines. nih.gov This method is significant for its preferential cleavage of C(sp³)–H bonds over C(sp²)–H bonds, allowing for the direct formation of the indoline ring from suitably substituted acetanilides. The reaction demonstrates good tolerance for both electron-donating and electron-withdrawing groups on the aromatic ring, providing the desired indoline products in moderate to good yields. nih.gov

Another strategy is the one-pot, two-step process that combines iron-catalyzed iodination with copper-catalyzed intramolecular N-arylation. acs.org In this sequence, an activated aryl ring is first regioselectively iodinated using an iron(III) catalyst, followed by a copper(I)-catalyzed cyclization to form the C-N bond, yielding the indoline scaffold. This method has been successfully applied to the synthesis of various N-and O-heterocycles. acs.org

Furthermore, copper catalysts facilitate the direct C-H functionalization of the indoline core itself. For instance, a chelation-assisted, copper-catalyzed C7 sulfonylation of indolines with sulfonyl chlorides has been developed. sci-hub.se This reaction proceeds regioselectively under an air atmosphere and tolerates a wide range of functional groups, offering a direct route to C7-functionalized indolines. sci-hub.se The mechanism is thought to involve a sulfonyl radical intermediate. sci-hub.se

| Catalyst System | Substrate Type | Reaction Type | Key Features |

| Copper(I/II) Salts | o-Alkylated Anilines | Intramolecular C(sp³)–H Amination | Preferential cleavage of C(sp³)–H bonds; good functional group tolerance. nih.gov |

| Fe(OTf)₃ / CuI | Activated Anilines | Sequential Iodination / N-Arylation | One-pot, two-step process; highly regioselective iodination. acs.org |

| Copper Catalyst | Indolines, Sulfonyl Chlorides | C7 C-H Sulfonylation | Chelation-assisted; regioselective functionalization at C7. sci-hub.se |

| Cu(SbF₆)₂ / BOX Ligand | Indoles, Cyclobutanes | Intermolecular [4+2] Cyclization | Diastereospecific synthesis of cyclohexane-fused indolines. researchgate.net |

Rhodium, Ruthenium, and Gold Catalysis in Indoline Synthesis

Transition metals beyond copper, such as rhodium, ruthenium, and gold, offer unique catalytic activities for constructing and functionalizing indoline frameworks, often providing access to complex molecular architectures with high levels of selectivity.

Rhodium Catalysis: Rhodium catalysts are particularly effective in orchestrating cyclization reactions that lead to highly substituted indolines. An efficient method involves the diastereoselective synthesis of indolines with two adjacent tetrasubstituted carbon centers from ortho-vinylanilines and N-sulfonyl-1,2,3-triazoles. nih.govscispace.com This reaction proceeds via the formation of a rhodium carbenoid, which reacts with the aniline to form an ammonium (B1175870) ylide, followed by an intramolecular ene-type reaction that establishes the indoline core with excellent cis-diastereoselectivity. nih.govscispace.com Other rhodium(III)-catalyzed syntheses include the oxidative coupling of acetanilides with internal alkynes and the cyclization of N-nitrosoanilines with alkynes, where the N-N bond acts as an internal oxidant, showcasing the versatility of rhodium in C-H activation and annulation strategies. acs.orgorganic-chemistry.org

Ruthenium Catalysis: Ruthenium catalysts have been extensively used for C-H functionalization reactions to build and derivatize indoline systems. mdpi.com A notable application is the direct C7 amidation of indoline C-H bonds using sulfonyl azides, which proceeds under mild conditions with good functional group tolerance. nih.gov Ruthenium is also employed in carbamoyl-directed C-H functionalization of indolines with 7-azabenzonorbornadienes, affording cis-configured 7-substituted indoline products. rsc.org More recently, an eco-friendly approach combining ruthenium catalysis with electrochemistry has been developed for the dehydrogenative [3+2] annulation of anilines and alkenes. In this system, electricity serves as a sustainable oxidant to regenerate the active Ru(II) catalyst, promoting the formation of indolines with the evolution of hydrogen gas. acs.orgacs.org

Gold Catalysis: Gold catalysts, known for their ability to activate alkyne and allene (B1206475) functionalities, have enabled powerful cascade reactions for the synthesis of complex, polycyclic indoline structures. researchgate.net Enantioselective gold-catalyzed cascade reactions of propargylic alcohols can produce architecturally complex polycyclic fused indolines in a chemo-, regio-, and stereodefined manner. acs.org Similarly, a gold-catalyzed tandem cyclization of propargyl amine-conjugated tryptamine (B22526) derivatives has been developed to synthesize aza-tricyclic indolines. nih.gov These reactions typically involve the initial gold-catalyzed activation of a π-system, followed by a series of intramolecular nucleophilic attacks and cyclizations to rapidly build molecular complexity. nih.govchemrxiv.org

| Catalyst | Reaction Type | Substrates | Key Outcome |

| Rhodium | Carbenylative Amination | o-Vinylanilines, N-Sulfonyl-1,2,3-triazoles | Diastereoselective synthesis of tetrasubstituted indolines. nih.govscispace.com |

| Ruthenium | C-H Amidation / Annulation | Indolines, Sulfonyl Azides / Alkenes | Direct C7 functionalization; Electrochemical synthesis. nih.govacs.orgacs.org |

| Gold | Cascade Cyclization | Propargylic Alcohols, Tryptamine Derivatives | Enantioselective synthesis of polycyclic indolines. acs.orgnih.gov |

Multi-Component Reaction (MCR) Approaches for Indoline Scaffold Assembly

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing the structural elements of all starting materials, offer an efficient and atom-economical pathway to complex molecules. acs.org Several MCRs have been developed for the synthesis of indole and indoline-related scaffolds.

One such example is a novel Ugi-type MCR for the synthesis of indole carboxamide amino amides. acs.org This reaction utilizes indole-N-carboxylic acids (prepared from indoles and CO₂), aldehydes, amines, and isocyanides to rapidly generate peptide-like structures tethered to an indole core. The protocol is scalable and allows for significant structural diversity. acs.org Another MCR involves the reaction of N-indole carboxylic acids, aldehydes, amines, and a C2 building block like ynamides to produce structurally diverse β-indole carboxamide amino amides. acs.org

MCRs have also been employed to construct indole-fused heterocycles. A unique reaction assembles indole, formaldehyde, and amino hydrochloride to yield indole-fused oxadiazepines. rsc.org The modularity of this approach allows for the synthesis of different heterocyclic systems by simply altering one of the components. rsc.org While many MCRs lead to indole rather than indoline products, the resulting scaffolds can often be subsequently reduced to the corresponding indoline derivatives, making MCRs a valuable tool for accessing this important structural class. Furthermore, MCRs are instrumental in creating spiro-oxindole derivatives, which are structurally related to indolines and possess significant three-dimensionality. bohrium.com

Regioselective Functionalization and Derivatization Strategies

Achieving regioselective functionalization is a critical challenge in the synthesis of substituted heterocycles like 5-Chloro-6-methylindoline. The ability to introduce substituents at specific positions on the indoline ring system is essential for modulating the biological activity and physicochemical properties of the final molecule. Directing group strategies and the use of specific reagents under controlled conditions are common approaches to control the position of functionalization, particularly halogenation.

Direct Halogenation Techniques for Indoline Ring Systems

Direct C-H halogenation is an atom-economical method for introducing halogen atoms onto aromatic and heterocyclic rings. For indole and indoline systems, halogenation is a key transformation, as the resulting halo-derivatives are versatile intermediates for further cross-coupling reactions. researchgate.net While traditional methods often rely on molecular halogens, these can suffer from poor regioselectivity. researchgate.net

Modern approaches have focused on the use of halide salts as the halogen source, often in conjunction with a catalyst and an oxidant. However, these methods can be hindered by the cost of metal catalysts or the use of polluting oxidants. researchgate.net Enzymatic halogenation has also been explored, with enzymes like RebH being used for the regioselective bromination of indole derivatives at the C3 position. nih.gov For the indoline core, direct halogenation typically requires careful control of reaction conditions to achieve the desired regioselectivity, as the electron-rich aromatic ring can be activated at multiple positions.

Chlorination Using Specific Reagents (e.g., tert-Butyl Hypochlorite)

tert-Butyl hypochlorite (B82951) (t-BuOCl) has proven to be a versatile and effective reagent for the chlorination of indole and its derivatives. mdpi.comnih.gov Its reactivity can be controlled to achieve selective chlorination at different positions. The chlorination of 2,3-dialkylindoles with t-BuOCl in the presence of a base like triethylamine (B128534) yields 3-chloroindolenines. cdnsciencepub.com These products are stable under basic or neutral conditions but can react further under acidic conditions. cdnsciencepub.com

Research has shown that t-BuOCl can be used for various transformations of the indole core, including chlorooxidation of indoles to yield 2-chloro-3-oxindoles and 2,2-dichloro-3-oxindoles, as well as the chlorination of 2-oxindoles to give 3,3-dichloro-2-oxindoles. mdpi.comresearchgate.netresearchgate.net The outcome of the reaction can be selectively controlled by the choice of substrate and reaction conditions. mdpi.com These methods are notable for their operational simplicity and tolerance of various functional groups, making t-BuOCl a valuable reagent for generating chlorinated indoline precursors. mdpi.comnih.gov

Sequential Cyclization and Chlorination Protocols

A patented process describes the synthesis of 5-chloro-7-methylindoline-2,3-dione, a close analogue of the target compound's oxidized form, through a sequential cyclization and chlorination of 2-hydroxyimino-N-(o-tolyl)acetamide. google.com The cyclization is achieved using a mixture of concentrated sulfuric acid and acetic acid. This specific solvent system is crucial for both the initial ring formation to 7-methylindoline-2,3-dione and the subsequent regioselective chlorination at the C5 position upon the introduction of sulfur dioxide and chlorine gas. google.com This method provides the desired product in high yield and with high regioselectivity, which is critical for industrial applications. google.com

Alkylation and Methylation Methods for Substituted Indolines

The functionalization of the indoline scaffold through alkylation and methylation is crucial for synthesizing a diverse range of derivatives. Modern organic synthesis has seen a surge in methods utilizing transition-metal catalysis to achieve high regioselectivity in C-H and N-H bond functionalizations.

Rhodium-catalyzed reactions have been developed for the C(sp²)–H alkylation of indolines. One such method employs alkyl carboxylic acids and their anhydrides as readily available and non-toxic alkylating agents under redox-neutral conditions. researchgate.netrsc.org This decarbonylative approach allows for the introduction of a primary alkyl chain, a transformation that can be challenging with other methods. researchgate.netrsc.org Mechanistic studies suggest that the reaction proceeds via an initial C-7 acylation of the indoline, followed by a decarbonylation step to yield the C-7 alkylated product. researchgate.netrsc.org The scope of this reaction is broad, tolerating various substituents on the indoline ring. For instance, indolines bearing electron-donating (methoxy, methyl) and electron-withdrawing (fluoro, chloro) groups at the 5-position undergo alkylation in high yields. rsc.org

Ruthenium(II)-catalyzed protocols offer a sustainable route for the regioselective C(sp²)–H methylation of indolines using organoboranes in green solvents like ethanol. nih.gov Kinetic studies of this process indicate that the C-H activation step is likely the rate-determining step in the catalytic cycle. nih.gov The versatility of this method is demonstrated by its applicability to a wide array of substituted indolines, providing good to excellent yields of the methylated products. nih.gov

Manganese-based catalysts provide another avenue for the regioselective alkylation of indolines. A single manganese catalyst can facilitate either C3- or N-alkylation of indolines using alcohols as the alkylating agents, with the regioselectivity being controlled by the choice of solvent. organic-chemistry.org This highlights the tunability of catalytic systems to achieve desired substitution patterns.

The table below summarizes various catalytic methods for the alkylation and methylation of the indoline framework.

| Catalyst System | Alkylating/Methylating Agent | Site of Functionalization | Key Features |

| Rhodium(I) complexes | Alkyl carboxylic acids / Anhydrides | C-7 | Redox-neutral decarbonylative alkylation; Tolerates various substituents. researchgate.netrsc.org |

| Ruthenium(II) complexes | Organoboranes (e.g., Methylboronic acid) | C-H (sp²) | Sustainable protocol in ethanol; Good to excellent yields. nih.gov |

| Manganese complexes | Alcohols | C-3 or N-alkylation | Solvent-controlled regioselectivity. organic-chemistry.org |

| Palladium/Norbornene | Primary alkyl bromides | C-H (adjacent to NH) | Mild conditions for C-2 alkylation. organic-chemistry.org |

Beyond C-H functionalization, N-alkylation of indolines is a common transformation, often achieved through reductive amination of aldehydes and ketones or by reaction with alkyl halides in the presence of a base. uni-muenchen.de These classical methods remain fundamental in the synthesis of N-substituted indoline derivatives. uni-muenchen.de

Solid-Phase Organic Synthesis (SPOS) of Substituted Indolines

Solid-Phase Organic Synthesis (SPOS) has become an indispensable tool for generating libraries of complex molecules for drug discovery and chemical biology. acs.orgacs.org A highly effective strategy for the solid-phase synthesis of substituted indolines utilizes a selenium-based linking and cycloloading approach. acs.orgacs.orgaalto.fi

In this methodology, substituted o-allylanilines are cyclized onto a polystyrene-based selenenyl bromide resin. acs.orgacs.org This key step, often catalyzed by a Lewis acid like tin(IV) chloride, proceeds via a 5-exo-trig cyclization to afford a resin-bound indoline scaffold. acs.orgacs.org The use of a solid support facilitates the purification process, as excess reagents and byproducts can be simply washed away. scispace.com

Once the indoline core is anchored to the resin, it can be subjected to various functionalization reactions. For example, the indoline nitrogen can be acylated or alkylated. acs.org A notable application is the conversion of the resin-bound indolines into ureas by treatment with phosgene (B1210022) to form an acyl chloride, followed by reaction with various amines. acs.orgacs.org This sequence allows for the introduction of diverse substituents at the N-1 position. acs.orgacs.org

The final step involves cleaving the synthesized molecule from the solid support. This selenium-based strategy offers multiple cleavage options:

Traceless Cleavage: Treatment of the resin with a reducing agent like n-Bu₃SnH and AIBN reductively cleaves the carbon-selenium bond, releasing the functionalized indoline and leaving no trace of the linker. acs.orgacs.org This is particularly useful for producing 1-methyl indolines and other simple derivatives. acs.orgnih.gov

Radical Cyclization Cleavage: In a more complex cleavage strategy, functional groups installed on the indoline scaffold can participate in a radical cyclization during the release step, allowing for the formation of additional ring systems and the construction of polycyclic indoline structures. acs.orgnih.gov

The table below outlines the general workflow for the solid-phase synthesis of indolines using this selenium-based strategy.

| Step | Description | Reagents/Conditions | Purpose |

| 1. Cycloloading | Substituted o-allylaniline is cyclized onto the selenenyl bromide resin. | Polystyrene-selenenyl bromide resin, Lewis acid (e.g., SnCl₄). acs.orgacs.org | Anchors the indoline scaffold to the solid support. |

| 2. Functionalization | The resin-bound indoline is modified (e.g., acylation, alkylation, urea (B33335) formation). | Various reagents depending on the desired modification (e.g., phosgene, amines). acs.orgacs.org | Introduces molecular diversity. |

| 3. Cleavage | The final product is released from the resin. | Traceless: n-Bu₃SnH, AIBN. Radical Cyclization: Specific precursors and radical initiators. acs.orgnih.gov | Isolates the desired substituted indoline. |

This SPOS approach provides an efficient and versatile platform for the combinatorial synthesis of medicinally important indoline libraries. acs.orgnih.gov

Synthetic Challenges and Advancements in the Preparation of this compound

The synthesis of specifically substituted indolines like this compound presents unique challenges, primarily centered on achieving the correct regiochemistry of the substituents on the aromatic ring.

Furthermore, the reactivity of the indoline ring during subsequent functionalization steps can be influenced by the existing substituents. Research on the rhodium-catalyzed C-7 alkylation of indolines revealed that while 5-chloroindoline (B1581159) reacted efficiently, 6-methylindoline (B1340719) failed to react under the same conditions. rsc.org This suggests that the specific electronic and steric profile of this compound could pose challenges for certain C-H functionalization reactions, potentially requiring tailored catalytic systems or protecting group strategies.

Advancements in synthetic methodologies are helping to overcome these challenges. The development of highly regioselective transition-metal-catalyzed C-H functionalization reactions (as detailed in section 2.2.2) represents a major step forward. researchgate.netnih.gov These methods offer the potential to directly install alkyl or other groups at specific positions on a pre-formed chloro-methyl indoline core, provided the substrate's reactivity is compatible with the catalyst system.

An alternative advanced strategy involves the synthesis of a related isatin (B1672199) (indole-2,3-dione) intermediate. For instance, a process for preparing 5-chloro-7-methylindoline-2,3-dione involves a regioselective cyclization and chlorination sequence using sulfuric acid, acetic acid, sulfur dioxide, and chlorine gas. google.com Such an intermediate could then, in principle, be reduced to the corresponding indoline. This approach offers a higher degree of control over the substitution pattern compared to direct substitution on the indoline ring. The synthesis of the constitutional isomer, 6-Chloro-5-methylindoline, has been approached through classical methods like the Fischer indolization, which involves the acid-catalyzed reaction of a suitably substituted phenylhydrazine (B124118) with a carbonyl compound. This underscores the importance of starting material design in the synthesis of complex indolines.

Chemical Transformations and Reactivity Profiles of 5 Chloro 6 Methylindoline

Electrophilic Aromatic Substitution Reactions on the Chlorinated and Methylated Benzene (B151609) Moiety

Electrophilic Aromatic Substitution (SEAr) is a fundamental class of reactions for aromatic compounds. wikipedia.orgkhanacademy.org The mechanism involves an initial attack of the aromatic ring's pi-electrons on an electrophile, forming a carbocation intermediate, followed by deprotonation to restore aromaticity. masterorganicchemistry.com The position of substitution on the 5-Chloro-6-methylindoline ring is directed by the combined electronic effects of the indoline (B122111) nitrogen, the chloro group, and the methyl group.

The Indoline Nitrogen: The nitrogen atom is the most powerful activating group. Its lone pair of electrons is delocalized into the benzene ring, significantly increasing the electron density, especially at the ortho (C7) and para (C4) positions. This makes these positions highly susceptible to electrophilic attack.

The Methyl Group (at C6): The methyl group is an activating group through a positive inductive effect and hyperconjugation. It directs incoming electrophiles to its ortho (C5 and C7) and para positions.

The Chloro Group (at C5): The chloro group is a deactivating group due to its negative inductive effect, but it is an ortho-para director because of the resonance effect of its lone pairs. It directs towards C4 and C6.

Considering these combined effects, the C4 and C7 positions are the most activated sites for electrophilic aromatic substitution. The strong activating and directing effect of the indoline nitrogen is the dominant factor. The methyl group at C6 further enhances the reactivity at the C7 position, while the chloro group at C5 also directs towards the C4 and C7 (para to chloro) positions. Therefore, electrophilic substitution on this compound is expected to yield predominantly a mixture of 4-substituted and 7-substituted products. Examples of such reactions include nitration, halogenation, and Friedel-Crafts acylation. nih.govyoutube.com

Reactions Involving the Pyrrolidine (B122466) Ring System of Indolines

The pyrrolidine ring of indoline is a saturated heterocyclic amine and exhibits reactivity typical of secondary amines. wikipedia.org Its compactness, a result of the cyclic structure, influences its steric environment. Reactions can involve C-H functionalization, ring-opening, or cycloadditions.

For instance, three-component reactions involving pyrrolidine, aromatic aldehydes, and various activated alkenes can lead to the formation of functionalized spiro[indoline-3,1′-pyrrolizines]. acs.org This process involves the in-situ generation of an azomethine ylide from pyrrolidine and the aldehyde, which then undergoes a [3+2] cycloaddition with the alkene component. acs.org While specific studies on this compound are not detailed, its pyrrolidine ring is expected to undergo similar transformations.

Additionally, ring-opening reactions of the pyrrolidine moiety can occur under specific conditions. For example, Lewis acid-mediated reactions of indolines with donor-acceptor cyclopropanes can lead to ring-opened N-alkyl indoline intermediates, which can then be used in further cyclization reactions to build more complex scaffolds like pyrroloindoles. researchgate.netrsc.org

N-Functionalization Strategies of the Indoline Nitrogen

The nitrogen atom of the indoline core is a versatile handle for introducing a wide range of functional groups, which can significantly alter the molecule's properties. This is typically achieved through reactions where the nitrogen acts as a nucleophile.

N-alkylation and N-acylation are common strategies for functionalizing the indoline nitrogen. These reactions typically proceed by nucleophilic substitution, where the nitrogen atom attacks an alkyl halide, or an acyl halide/anhydride, respectively.

N-Alkylation: This reaction is often carried out in the presence of a base to deprotonate the nitrogen, increasing its nucleophilicity. The choice of solvent can also play a crucial role in the reaction's efficiency. researchgate.net Iron-catalyzed N-alkylation of indolines with alcohols has also been developed as an alternative, environmentally friendly method. nih.gov For this compound, reaction with an alkylating agent like benzyl (B1604629) bromide in the presence of a base such as potassium carbonate would be expected to yield the corresponding N-benzyl derivative.

N-Acylation: Acylation is readily achieved by treating the indoline with an acylating agent like acetyl chloride or acetic anhydride, often in the presence of a base like triethylamine (B128534) or pyridine (B92270) to neutralize the acid byproduct. This reaction is generally high-yielding and provides stable N-acylindoline derivatives.

Table 1: Representative Conditions for N-Functionalization of Indolines

| Reaction Type | Reagents | Typical Conditions | Expected Product with this compound |

|---|---|---|---|

| N-Alkylation | Alkyl Halide (e.g., CH₃I), Base (e.g., K₂CO₃) | Polar aprotic solvent (e.g., DMF, Acetonitrile), Room Temp. to 80°C | 5-Chloro-1,6-dimethylindoline |

| N-Acylation | Acyl Halide (e.g., CH₃COCl), Base (e.g., Et₃N) | Inert solvent (e.g., DCM, THF), 0°C to Room Temp. | 1-Acetyl-5-chloro-6-methylindoline |

| Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH(OAc)₃) | Acidic conditions, Solvent (e.g., DCE) | N-Alkyl-5-chloro-6-methylindoline |

Oxidative and Reductive Transformations of the Indoline Core

The indoline core can undergo both oxidative and reductive transformations, fundamentally altering its structure and properties.

Oxidative Transformations: The most significant oxidative transformation of the indoline core is its dehydrogenation (aromatization) to the corresponding indole (B1671886). This is a crucial reaction as indoles are prevalent scaffolds in pharmaceuticals and natural products. researchgate.netresearchgate.net A wide variety of oxidizing agents and catalytic systems have been developed for this purpose. Common methods include the use of stoichiometric oxidants like manganese dioxide (MnO₂) or catalytic systems involving palladium on carbon (Pd/C) with a hydrogen acceptor. lookchem.com Cytochrome P450 enzymes can also catalyze this "aromatase" process. nih.gov The dehydrogenation of this compound would yield 5-chloro-6-methylindole.

Reductive Transformations: The indoline core itself is a reduced form of an indole. Therefore, the primary reductive transformation associated with this system is the synthesis of indolines from indoles. This can be achieved through various methods, including catalytic hydrogenation or chemical reduction. A common laboratory method involves the use of a borane (B79455) reagent, such as a borane-tetrahydrofuran (B86392) complex, in the presence of a strong acid like trifluoroacetic acid. google.com This method is often rapid and provides good yields of the indoline product. researchgate.net

Heterocyclic Annulation and Scaffold Diversification from Indoline Intermediates

Indoline derivatives serve as valuable intermediates for the synthesis of more complex, fused heterocyclic systems. rsc.org These "annulation" reactions involve the construction of a new ring onto the existing indoline scaffold.

One common strategy involves cycloaddition reactions. For example, indolines can participate in [3+2] and [4+2] annulation reactions with 1,2-diaza-1,3-dienes to generate polycyclic fused indoline scaffolds like tetrahydro-1H-pyridazino[3,4-b]indoles. acs.org These reactions can exhibit high chemo- and diastereoselectivity.

Another approach involves intramolecular cyclization. For instance, appropriately substituted indolines can undergo palladium-catalyzed intramolecular C-N cyclization to form chiral 3-substituted indolines. acs.org Furthermore, indol-2-ylmethyl carbanions can react with nitroarenes in a [3+3] annulation to construct the indolo[3,2-b]quinoline framework, a core structure in several biologically active alkaloids. nih.govbeilstein-journals.org These synthetic strategies highlight the utility of the indoline core in scaffold diversification, allowing for the creation of a wide array of complex molecular architectures. nih.govrsc.org

Spectroscopic and Analytical Characterization Methodologies of 5 Chloro 6 Methylindoline

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

For 5-Chloro-6-methylindoline, ¹H NMR spectroscopy would be used to identify and assign the different types of protons present. The spectrum would show distinct signals for the aromatic protons, the methylene (B1212753) (-CH₂-) protons of the indoline (B122111) ring, the methyl (-CH₃) protons, and the amine (-NH-) proton. The chemical shifts (δ) of these signals are influenced by the electron density around them, while spin-spin coupling patterns (J values) reveal which protons are adjacent to one another, confirming the substitution pattern on the indoline core. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are representative values based on analogous structures; actual experimental values may vary.)

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic C-H | 6.5 - 7.5 | 110 - 135 |

| N-H | 7.5 - 8.5 (broad) | N/A |

| Ring -CH₂- | 2.8 - 3.5 (triplets) | 25 - 50 |

| Ar-CH₃ | 2.0 - 2.5 (singlet) | 15 - 25 |

| Aromatic C-Cl | N/A | 120 - 130 |

| Aromatic C-N | N/A | 130 - 150 |

| Aromatic C-C | N/A | 120 - 140 |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule. nih.gov The absorption of infrared radiation or the inelastic scattering of monochromatic light (Raman) corresponds to specific bond vibrations (stretching, bending, twisting). These vibrational frequencies are characteristic of the functional groups present in the molecule.

For this compound, key vibrational bands would be expected that confirm its structural features. The N-H stretching vibration of the indoline amine would typically appear as a sharp peak in the IR spectrum. Aromatic C-H stretching vibrations are also readily identifiable. The presence of the methyl group and the methylene groups in the five-membered ring would give rise to characteristic C-H stretching and bending modes. Furthermore, vibrations corresponding to the C-C bonds within the aromatic ring and the C-Cl bond would be observed, providing a complete vibrational fingerprint of the molecule. mdpi.comresearchgate.net Density Functional Theory (DFT) calculations are often used alongside experimental spectra to precisely assign these vibrational modes. nih.gov

Table 2: Characteristic Vibrational Frequencies for this compound (Note: Values are typical ranges for the specified functional groups.)

| Vibrational Mode | Technique | Expected Frequency Range (cm⁻¹) |

| N-H Stretch | IR, Raman | 3300 - 3500 |

| Aromatic C-H Stretch | IR, Raman | 3000 - 3100 |

| Aliphatic C-H Stretch | IR, Raman | 2850 - 3000 |

| Aromatic C=C Stretch | IR, Raman | 1450 - 1600 |

| C-N Stretch | IR | 1250 - 1350 |

| C-Cl Stretch | IR | 600 - 800 |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions with extremely high accuracy. This precision allows for the determination of a compound's elemental composition and, consequently, its exact molecular formula.

For this compound (C₉H₁₀ClN), HRMS would be used to measure the mass of its molecular ion [M]⁺ or its protonated form [M+H]⁺. The experimentally determined mass would be compared to the calculated theoretical mass. The close agreement between these values confirms the molecular formula and rules out other potential formulas with the same nominal mass. The isotopic pattern, particularly the characteristic ~3:1 ratio of the [M]⁺ and [M+2]⁺ peaks due to the presence of the chlorine isotopes (³⁵Cl and ³⁷Cl), would provide further definitive evidence for the presence of a chlorine atom in the molecule. nih.gov

Table 3: HRMS Data for this compound

| Formula | Ion Type | Calculated Mass (Da) |

| C₉H₁₀ClN | [M]⁺ | 167.0502 |

| C₉H₁₁ClN | [M+H]⁺ | 168.0579 |

X-ray Diffraction (XRD) for Solid-State Structure Elucidation and Crystal Packing Analysis

X-ray Diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional atomic arrangement of a compound in its solid state. This technique provides precise bond lengths, bond angles, and torsion angles. ukm.my It also reveals how molecules are arranged relative to one another in the crystal lattice, a study known as crystal packing analysis.

If a suitable single crystal of this compound can be grown, XRD analysis would confirm the connectivity of all atoms and the planarity of the bicyclic indoline system. mdpi.com The analysis would also detail intermolecular interactions, such as hydrogen bonding involving the N-H group or π-π stacking interactions between the aromatic rings of adjacent molecules. ukm.my These interactions are crucial for understanding the solid-state properties of the compound. The data obtained includes the crystal system, space group, and unit cell dimensions. researchgate.net

Table 4: Representative Crystal Structure Data Parameters from XRD (Note: This table illustrates the type of data obtained from an XRD experiment; specific values would be unique to this compound.)

| Parameter | Description | Example Value |

| Crystal System | The symmetry system of the crystal lattice. | Monoclinic |

| Space Group | The specific symmetry group of the crystal. | P2₁/c |

| a, b, c (Å) | Dimensions of the unit cell. | a = 5.9, b = 10.9, c = 14.8 |

| α, β, γ (°) | Angles of the unit cell. | α = 90, β = 98.6, γ = 90 |

| Z | Number of molecules per unit cell. | 4 |

Chromatographic Separation Techniques for Purity Assessment and Isolation (e.g., HPLC, TLC, GC)

Chromatographic techniques are fundamental for separating components of a mixture and assessing the purity of a compound. nih.gov These methods rely on the differential partitioning of analytes between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) is a highly efficient technique for purity assessment. For this compound, a reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, would be suitable. unodc.org A detector, such as a UV-Vis spectrophotometer, would quantify the compound's purity by measuring its peak area relative to any impurities.

Thin-Layer Chromatography (TLC) is a rapid and simple method used to monitor reaction progress and assess purity. A sample is spotted on a plate coated with a stationary phase (e.g., silica (B1680970) gel), and a solvent system (mobile phase) is allowed to ascend the plate. The retention factor (Rf) value is characteristic of the compound in that specific system.

Gas Chromatography (GC) is suitable for volatile and thermally stable compounds. nih.gov this compound would be vaporized and passed through a column with a gaseous mobile phase. The time it takes for the compound to elute (retention time) is used for its identification and quantification. GC can be coupled with a mass spectrometer (GC-MS) for definitive peak identification. acs.org

Table 5: Overview of Chromatographic Techniques for this compound

| Technique | Stationary Phase | Typical Mobile Phase | Purpose |

| HPLC | C18 silica gel | Acetonitrile/Water | High-resolution purity assessment, Quantification |

| TLC | Silica gel | Hexane/Ethyl Acetate | Reaction monitoring, Rapid purity check |

| GC | Capillary column (e.g., DB-5) | Inert gas (e.g., Helium) | Purity assessment, Separation of volatile impurities |

Theoretical and Computational Chemistry Investigations of 5 Chloro 6 Methylindoline

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the behavior of its electrons.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely employed to determine optimized molecular geometries and electronic properties. For molecules similar to 5-Chloro-6-methylindoline, such as other halogenated heterocycles, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), are performed to find the most stable conformation (energy minima). dergipark.org.tr

These calculations provide insights into the distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the electrostatic potential surface. The locations of the chlorine and methyl groups on the indoline (B122111) ring significantly influence these properties, affecting the molecule's reactivity and intermolecular interactions. For instance, the chlorine atom acts as an electron-withdrawing group, while the methyl group is electron-donating, creating a specific electronic profile on the aromatic ring.

A significant application of quantum chemical calculations is the prediction of spectroscopic data that can be compared with experimental results for structure verification.

NMR Chemical Shifts: The Gauge-Invariant Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for predicting ¹H and ¹³C NMR chemical shifts. dergipark.org.trresearchgate.net Machine learning and deep learning algorithms are also emerging as powerful tools for predicting chemical shifts with high accuracy, sometimes outperforming traditional computational methods, especially when large datasets are available for training. nih.govnih.gov These predictive models can account for different solvents, which is a crucial factor influencing chemical shift values. nih.govnih.gov

Vibrational Frequencies: Theoretical vibrational frequencies can be calculated using DFT. These calculations help in the assignment of experimental infrared (IR) and Raman spectra. The computed harmonic frequencies are often scaled to correct for anharmonicity and other systematic errors in the computational method. dergipark.org.trmdpi.com For related indole (B1671886) derivatives, DFT calculations have been shown to be in good agreement with experimental vibrational spectra, aiding in the detailed assignment of stretching, bending, and torsional modes. researchgate.net For example, C-Cl stretching vibrations in similar chloro-substituted aromatic compounds are typically observed in the 505-760 cm⁻¹ region. dergipark.org.tr

Table 1: Predicted Vibrational Frequencies for a Representative Halogenated Aromatic Amine

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

| N-H Stretch | 3104 |

| C-H Stretch (Aromatic) | 3098 |

| C=C Stretch (Aromatic) | 1625-1430 |

| C-Cl Stretch | 675 |

Note: Data is representative of calculations performed on similar molecules like chloro-substituted azaindoles and quinolines and serves as an estimation for this compound. dergipark.org.trmdpi.com

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and stability. nih.gov An MD simulation would track the atomic motions of this compound, revealing how the molecule explores different shapes or conformations. chemrxiv.orgnih.gov This is particularly useful for understanding the flexibility of the five-membered indoline ring and the rotational freedom of the methyl group. By performing simulations in different solvents, one can observe how the environment affects the molecule's preferred conformation and stability. chemrxiv.org Analysis of the simulation trajectory can reveal stable conformational states and the energy barriers between them. nih.gov Parameters such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) are analyzed to quantify the stability of the molecule and the flexibility of specific regions. mdpi.com

Reaction Mechanism Elucidation through Computational Approaches

Computational methods are invaluable for elucidating the detailed mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, chemists can identify intermediates, transition states, and determine activation energies. nih.govresearchgate.net For a reaction involving this compound, such as an electrophilic substitution on the aromatic ring, computational approaches like DFT can be used to model the step-by-step process. mdpi.com This involves locating the structures of the reactants, products, and any intermediates, as well as the high-energy transition states that connect them. montclair.edu The calculated energy barriers can explain reaction rates and selectivity, providing a deeper understanding than what can be obtained from experimental observations alone. mdpi.com

In Silico Modeling of Molecular Interactions (e.g., for catalyst-substrate binding)

In silico modeling, including molecular docking and molecular dynamics, is used to study how a molecule like this compound interacts with other molecules, such as a catalyst or the active site of an enzyme. nih.govnih.gov Molecular docking predicts the preferred orientation of the molecule when it binds to a target, providing a score that estimates the binding affinity. nih.gov Following docking, MD simulations can be used to assess the stability of the resulting complex and analyze the specific intermolecular interactions, such as hydrogen bonds, van der Waals forces, and hydrophobic interactions, that hold the molecules together. mdpi.comnih.gov This type of modeling is crucial in fields like drug discovery and catalyst design, as it helps to understand the structural basis for molecular recognition and activity. nih.gov

Structure-Reactivity Relationship (SRR) Studies of Halogenated and Alkylated Indolines

Structure-Reactivity Relationship (SRR) studies aim to understand how the chemical structure of a molecule influences its reactivity. For the indoline scaffold, the presence and position of substituents like halogens and alkyl groups have a profound impact. The chlorine atom at the C5 position of this compound is electron-withdrawing through induction but can be weakly electron-donating through resonance. The methyl group at the C6 position is electron-donating.

Computational studies can quantify these effects. By calculating various electronic descriptors (e.g., atomic charges, HOMO/LUMO energies, electrostatic potential) for a series of halogenated and alkylated indolines, it is possible to build quantitative structure-reactivity relationship (QSAR) models. These models correlate the structural features with observed reactivity, such as reaction rates or biological activity. Such studies help in predicting the properties of new, unsynthesized indoline derivatives and in designing molecules with desired reactivity profiles.

Advanced Research Applications of 5 Chloro 6 Methylindoline in Chemical Science

Role as Key Intermediates in Complex Organic Synthesis

5-Chloro-6-methylindoline, a substituted indoline (B122111) derivative, serves as a crucial building block in the intricate field of organic synthesis. Its unique structural features, including the reactive amine and the substituted aromatic ring, make it a versatile precursor for the creation of more complex molecules with a wide range of applications, particularly in the development of fine chemicals and multi-step synthetic pathways.

Precursors for Advanced Fine Chemicals

The synthesis of advanced fine chemicals often relies on the strategic use of highly functionalized intermediates like this compound. While direct public-domain research explicitly detailing the transformation of this compound into specific commercial fine chemicals is limited, the indoline core is a well-established pharmacophore and a key structural motif in many biologically active compounds. The chloro and methyl substituents on the benzene (B151609) ring of the indoline system provide specific steric and electronic properties that can be exploited to tune the characteristics of the final products. The presence of these functional groups allows for further chemical modifications, enabling the synthesis of a diverse library of compounds for screening in drug discovery and other applications.

Building Blocks in Multi-Step Synthetic Pathways

In the realm of multi-step organic synthesis, this compound can be envisioned as a valuable scaffold. Its indoline nucleus can be strategically modified through various chemical reactions. For instance, the secondary amine can undergo N-alkylation, N-acylation, or be incorporated into larger heterocyclic systems. The aromatic portion of the molecule is amenable to electrophilic substitution reactions, allowing for the introduction of additional functional groups that can further guide the synthetic pathway toward a desired target molecule.

Contributions to Materials Science Research

The exploration of novel organic materials with tailored electronic and optical properties is a burgeoning area of research. While direct studies on this compound in materials science are not prominent, its structural components suggest potential applications as a precursor or building block in this field.

Components in Polymer Synthesis and Coating Development

Currently, there is no specific information available in the public domain that details the use of this compound as a direct component in polymer synthesis or coating development.

Precursors for Organic Electronic Materials (e.g., Organic Semiconductors, Dyes, Pigments)

The indoline scaffold is a component of various dyes and pigments. The electronic properties of such molecules can be fine-tuned by the introduction of substituents on the aromatic ring. The chloro and methyl groups of this compound could, in principle, be used to modify the absorption and emission spectra of chromophores, making them suitable for applications in organic light-emitting diodes (OLEDs) or as sensitizers in dye-sensitized solar cells. However, there is a lack of specific research articles or patents that demonstrate the direct conversion of this compound into organic electronic materials.

Exploration in Agrochemical Research and Development

The indoline and indole (B1671886) moieties are present in a variety of agrochemicals, including insecticides, herbicides, and fungicides. The specific substitution pattern of this compound could potentially lead to the discovery of new and effective crop protection agents.

A notable example of a structurally related compound in the agrochemical sector is the insecticide Indoxacarb. A key intermediate in the synthesis of the active (S)-enantiomer of Indoxacarb is (S)-5-chloro-2-hydroxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate. While this is an indene (B144670) derivative rather than an indoline, the presence of the 5-chloro substituent on a bicyclic aromatic system highlights the importance of this particular substitution pattern in achieving biological activity. This suggests that this compound could be a valuable starting material for the synthesis of novel agrochemical candidates. Further research would be needed to explore its potential in this area.

Synthesis of Novel Agrochemical Scaffolds

The indole and indoline frameworks are considered "privileged scaffolds" in medicinal and agricultural chemistry due to their widespread presence in bioactive molecules. The development of novel pesticides, including fungicides, insecticides, and herbicides, frequently utilizes these heterocyclic cores. Research has shown that even the basic, unsubstituted indole structure exhibits significant insecticidal activity against pests like Plutella xylostella (the diamondback moth).

The strategic modification of the indoline ring is a common method for discovering new agrochemicals and refining their properties. The introduction of substituents such as halogen atoms and alkyl groups can significantly alter the biological activity, selectivity, and metabolic stability of the parent compound. Therefore, this compound represents a valuable starting material or intermediate for the synthesis of new agrochemical candidates. While direct reports on agrochemicals synthesized from this specific compound are not prevalent, its structure is analogous to intermediates used in the production of complex insecticides. For instance, the oxadiazine insecticide indoxacarb, which contains a chlorinated heterocyclic core, highlights the importance of such building blocks in modern crop protection. The chloro and methyl groups on the this compound scaffold can be used to fine-tune the molecule's interaction with specific biological targets in pests, potentially leading to the development of more effective and selective agricultural agents.

Utility in Catalysis Research and Ligand Design

Heterocyclic compounds, particularly those containing nitrogen, are fundamental to the design of ligands for transition metal catalysis. The indoline structure provides a rigid and sterically defined backbone that is desirable for creating a predictable coordination environment around a metal center. This is especially critical in asymmetric catalysis, where the three-dimensional arrangement of the ligand dictates the stereochemical outcome of a reaction.

While specific research detailing the use of this compound as a ligand precursor is limited, its structural features make it an interesting candidate for this field. The nitrogen atom of the indoline ring can act as a coordination site, and the aromatic ring can be further functionalized to create bidentate or polydentate ligands. The electronic properties of the ligand, a key factor in its catalytic activity, can be precisely adjusted by the substituents on the aromatic ring. The electron-withdrawing nature of the chlorine atom at the 5-position and the electron-donating methyl group at the 6-position of this compound would predictably influence the electron density at the metal center, thereby modulating the catalyst's reactivity and selectivity.

Asymmetric synthesis, the production of a specific enantiomer of a chiral molecule, is of paramount importance in the pharmaceutical and fine chemical industries. This is often achieved using chiral metal-ligand complexes as catalysts. Ligands derived from scaffolds like indoline can be rendered chiral and used to induce high levels of enantioselectivity in a wide range of chemical transformations, including hydrogenations, allylic alkylations, and cycloadditions.

The synthesis of enantioenriched indolines and other N-heterocycles is often accomplished through asymmetric hydrogenation, a reaction that relies heavily on effective chiral ligands. This compound could serve as a starting point for the synthesis of novel chiral P,N-ligands (containing phosphorus and nitrogen donors), a class of ligands known for its success in various catalytic reactions. The indoline nitrogen would serve as the N-donor, while a chiral phosphine-containing sidechain could be introduced elsewhere on the molecule. The specific substitution pattern of this compound could offer unique steric hindrance and electronic effects, potentially leading to catalysts with novel reactivity or improved enantioselectivity for challenging substrates.

Applications in Analytical Chemistry Methodologies

The application of this compound in mainstream analytical chemistry is not extensively documented. However, the inherent chemical properties of the indole nucleus suggest potential utility in the development of specialized analytical reagents.

Certain indole derivatives are known to exhibit chemiluminescence, the emission of light from a chemical reaction. This property has been harnessed to develop sensitive analytical methods, for example, in flow injection systems for the quantification of tryptophan. The specific electronic nature of the substituted indole ring influences its chemiluminescent behavior. It is plausible that the chloro and methyl substituents on this compound could modulate these properties, potentially leading to new reagents for chemiluminescence-based detection methods.

Furthermore, the indole ring is the basis for classic colorimetric tests, such as those using Ehrlich's reagent or p-dimethylaminocinnamaldehyde (DMCA) for the detection of indole produced by microorganisms. While these are generally broad-spectrum tests, a specifically substituted indoline like this compound could be investigated as a precursor for more selective chromogenic or fluorogenic reagents. Derivatization of the indoline nitrogen could allow for its conjugation to other molecules to create probes for specific analytes, where the indoline scaffold provides the core spectroscopic or electrochemical signaling unit. However, without dedicated research, such applications remain hypothetical.

Investigations in Corrosion Inhibition

The use of organic compounds to prevent the corrosion of metals, particularly steel in acidic environments, is a well-established industrial practice. Compounds containing heteroatoms like nitrogen and oxygen, along with π-electrons in aromatic systems, are particularly effective as they can adsorb onto the metal surface and form a protective barrier. The indole and indoline scaffolds are prominent in this field of research, with numerous studies demonstrating their efficacy as corrosion inhibitors.

While this compound itself has not been the specific subject of extensive corrosion studies, research on a closely related derivative provides strong evidence of its potential. A study on 5-chloro-1-(2-(dimethylamino)ethyl)indoline-2,3-dione demonstrated its effectiveness as a corrosion inhibitor for mild steel in a 1M HCl solution. The study employed various electrochemical techniques to quantify its performance. The data showed that the inhibition efficiency increased with the concentration of the compound, reaching over 94% at the highest concentration tested. Potentiodynamic polarization studies revealed that the compound functions as a mixed-type inhibitor, meaning it suppresses both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. The adsorption of this derivative on the steel surface was found to obey the Langmuir adsorption isotherm, which describes the formation of a monolayer of the inhibitor on the metal.

Given that the core 5-chloro-indoline structure is shared, it is highly probable that this compound would exhibit similar corrosion-inhibiting properties. The lone pair of electrons on the nitrogen atom and the π-electrons of the aromatic ring are key to the adsorption process that protects the metal surface.

Table 1: Inhibition Efficiency of a 5-Chloroindoline (B1581159) Derivative Data extracted from a study on 5-chloro-1-(2-(dimethylamino)ethyl)indoline-2,3-dione in 1M HCl.

| Concentration (mol/L) | Weight Loss Method η (%) | Potentiodynamic Polarization η (%) | Electrochemical Impedance Spectroscopy η (%) |

| 0.00005 | 70.4 | 69.1 | 75.8 |

| 0.0001 | 80.2 | 81.3 | 85.1 |

| 0.00025 | 88.1 | 89.2 | 91.3 |

| 0.0005 | 93.5 | 92.8 | 94.6 |

Future Perspectives and Research Directions for 5 Chloro 6 Methylindoline

Development of Green and Sustainable Synthesis Routes for Substituted Indolines

The future of synthesizing 5-Chloro-6-methylindoline and other substituted indolines lies in the adoption of green and sustainable chemistry principles. Traditional multi-step syntheses are often resource-intensive and generate significant waste. Emerging research focuses on methodologies that are more environmentally benign, utilize milder reaction conditions, and improve atom economy.

Key research directions include:

Photocatalysis: Metal-free, photocatalyzed methods are being developed for the synthesis of substituted indolines. nih.govscispace.com These reactions, often proceeding via radical generation and cyclization, offer a green alternative to traditional metal-catalyzed couplings. nih.govscispace.com Visible-light-activated "ene"-reductase catalysis is another promising avenue, enabling coupling reactions under mild, eco-friendly conditions. acs.org

Multicomponent Reactions (MCRs): Innovative MCRs, such as the Ugi multicomponent reaction followed by an acid-induced cyclization, allow for the de novo assembly of the indole (B1671886) core from simple, readily available starting materials. rug.nlrsc.org These one-pot procedures are highly efficient, use benign solvents like ethanol, and avoid the need for metal catalysts. rug.nlrsc.org

Electrochemical Synthesis: Metal-free electrochemical methods are being explored for intramolecular C-H amination to form the indoline (B122111) ring. organic-chemistry.org This approach uses electricity as a clean reagent, minimizing the use of chemical oxidants.

These sustainable strategies, once optimized for the specific substitution pattern of this compound, could provide more efficient and environmentally friendly production routes.

Exploration of Novel Reactivity and Functionalization Pathways

Expanding the chemical space around the this compound core requires the development of novel and selective functionalization methods. While traditional electrophilic substitution is well-established for electron-rich indoles, recent advances are targeting specific C-H bonds and exploring unique cycloaddition strategies to build molecular complexity.

Future research will likely focus on:

Site-Selective C-H Functionalization: Transition-metal-catalyzed C-H activation and functionalization are powerful tools for introducing new substituents onto the indoline scaffold without the need for pre-functionalized starting materials. researchgate.net Biocatalytic approaches using engineered enzymes, such as CYP119-based catalysts, can achieve regio- and stereoselective C(sp³)–H functionalization, offering a precise method for diversification. bohrium.com

Dearomatization Reactions: The dearomatization of the corresponding indole (5-chloro-6-methylindole) is an efficient strategy for accessing the indoline core. mdpi.com Palladium-catalyzed intermolecular asymmetric dearomatizative arylation can construct complex three-dimensional indolines. researchgate.net

Radical-Mediated Reactions: The use of radical intermediates opens up new avenues for functionalization. bohrium.com For instance, azidation of the indoline core can introduce azide (B81097) groups, which are versatile handles for further transformations like click chemistry or C-H amination. mdpi.com

Cycloaddition Strategies: Intramolecular [4 + 2] cycloaddition of ynamide and enynamide derivatives provides a modular and efficient route to construct highly substituted indoline rings, particularly those with multiple substituents on the benzenoid portion of the molecule. nih.gov

These advanced synthetic methods will enable the creation of diverse libraries of this compound derivatives for screening in various applications.

Integration into Advanced Functional Systems and Devices

The unique electronic properties of the indoline scaffold make it a candidate for integration into advanced materials and devices. Research in this area aims to harness the tunable photophysical and electronic characteristics of indoline derivatives for applications beyond biology and medicine.

Promising areas of exploration include:

Organic Electronics: Indole-substituted metal dithiolene complexes have demonstrated ambipolar charge transport behavior, making them suitable for use in field-effect transistors (FETs). researchgate.net By analogy, this compound derivatives could be designed as components in organic thin-film transistors (OTFTs) or organic light-emitting diodes (OLEDs).

Photovoltaics: The ability of some indoline-containing complexes to absorb near-infrared (NIR) light makes them attractive as NIR sensitizers in bulk heterojunction photovoltaic devices. researchgate.net This extends the light-harvesting range of solar cells, potentially increasing their efficiency. researchgate.net

Fluorescent Probes: The indole ring is a well-known fluorophore. By tuning the electronic properties of the ring through substitution—as with the chloro and methyl groups in this compound—it is possible to create derivatives with shifted absorption and emission spectra. nih.gov This could lead to the development of novel fluorescent probes for cellular imaging and biological research. chemimpex.com

The integration of this compound into these systems will require careful molecular engineering to optimize its electronic and photophysical properties for specific device architectures.

Computational Design and Prediction of Next-Generation Indoline Derivatives